molecular formula C18H15BrN2O2 B2814536 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide CAS No. 365518-54-3

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2814536
CAS No.: 365518-54-3
M. Wt: 371.234
InChI Key: RNWICFCYANMZML-UHFFFAOYSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a brominated phenol group, a cyano group, and an enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Starting with 2-hydroxyacetophenone, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenol ring.

    Knoevenagel Condensation: The brominated phenol is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano group.

    Amidation: The final step involves the reaction of the intermediate with N-(1-phenylethyl)amine under suitable conditions to form the enamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃) in polar solvents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide depends on its specific application. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The cyano and bromophenol groups can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
  • 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
  • 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide

Uniqueness

Compared to its analogs, 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide may exhibit unique reactivity due to the presence of the bromine atom, which can influence the electronic properties of the molecule. This can result in different biological activities and chemical behaviors, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-12(13-5-3-2-4-6-13)21-18(23)15(11-20)9-14-10-16(19)7-8-17(14)22/h2-10,12,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWICFCYANMZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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